molecular formula C8H11N3O2 B7891108 methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Cat. No.: B7891108
M. Wt: 181.19 g/mol
InChI Key: JUNPOZIIIIIMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 1609522-07-7) is a chemical compound supplied for use as a heterocyclic building block in organic synthesis and early-stage discovery research . The molecular formula for this compound is C8H11N3O2, and it has a molecular weight of 181.19 g/mol . This methyl ester derivative is a key synthetic intermediate for exploring the tetrahydropyrazolopyridine scaffold. Researchers are actively investigating this core structure for its potential in developing novel therapeutics, particularly as a scaffold for potent and selective kinase inhibitors . Scientific literature indicates that this class of compounds has shown promise in medicinal chemistry campaigns, especially in the development of allosteric inhibitors targeting LIM domain kinases (LIMK1/2) . These kinases are critical regulators of actin cytoskeletal dynamics, and their inhibition is a potential therapeutic strategy for certain cancers and neurodegenerative disorders . This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use in humans. Buyer assumes responsibility to confirm product identity and/or purity for their specific research application.

Properties

IUPAC Name

methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-13-8(12)7-5-4-9-3-2-6(5)10-11-7/h9H,2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNPOZIIIIIMGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC2=C1CNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazine Derivatives with Functionalized Pyridines

A widely employed strategy involves the cyclocondensation of hydrazine derivatives with pre-functionalized pyridine precursors. The Chinese patent CN113264931B outlines a three-step protocol starting from ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1 ):

  • Lithium hexamethyldisilazide (LiHMDS)-mediated condensation with diethyl oxalate forms ethyl 2-(pyridin-2-yl)-3-oxobutanoate (2 ) in tetrahydrofuran (THF) at −78°C (75% yield).

  • Hydrazine hydrate cyclization in acetic acid at 80°C generates ethyl 3-methyl-1H-pyrazole-5-carboxylate (3 ).

  • Aromatic nucleophilic substitution with o-fluorobenzonitrile in dimethyl sulfoxide (DMSO) at 100°C yields the tetrahydro-pyrazolo[4,3-c]pyridine core (4 ), which is subsequently hydrolyzed and esterified to the target methyl ester .

Key advantages include the use of stable intermediates and one-pot procedures, though the final step requires careful control of nucleophilicity to avoid overfunctionalization.

Tandem Japp–Klingemann and SNAr Reactions

An alternative route leverages sequential Japp–Klingemann azo-coupling and nucleophilic aromatic substitution (SNAr). As reported by PMC , 2-chloro-3-nitropyridine (2a ) undergoes:

  • SNAr with ethyl acetoacetate in acetonitrile/pyridine to form pyridinyl keto esters.

  • Reaction with arenediazonium tosylates (e.g., 2-cyanophenyldiazonium tosylate) generates azo intermediates (4a ).

  • Pyrrolidine-catalyzed cyclization at 40°C induces acetyl migration and pyrazole ring closure, yielding methyl 1-aryl-6-nitro-pyrazolo[4,3-c]pyridine-3-carboxylates (5a–s ) in 60–83% yields .

This method excels in atom economy and avoids hazardous diazonium chlorides. The acetyl migration mechanism (Scheme 5 in ) involves nucleophilic attack on the azo group, forming a tetrahedral intermediate that rearranges via a four-membered cyclic transition state.

Dienamine Condensation for Rapid Scaffold Assembly

The MDPI protocol employs dienamine intermediates for rapid pyrazole annulation:

  • Dimethyl acetonedicarboxylate reacts with ammonium acetate to form dienamine 2 .

  • Condensation with methylhydrazine in methanol at reflux directly yields methyl 5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (1a ) in 72–88% yield.

This method is notable for its brevity and high yields but requires strict anhydrous conditions to prevent hydrolysis of the dienamine.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield Advantages
Cyclocondensation Ethyl 3-oxo-3-(pyridin-2-yl)propanoateLiHMDS, hydrazine hydrate75%Scalable, uses commercial precursors
Japp–Klingemann/SNAr 2-Chloro-3-nitropyridineArenediazonium tosylates60–83%One-pot procedure, avoids hazardous intermediates
Dienamine condensation Dimethyl acetonedicarboxylateMethylhydrazine72–88%Rapid, high-yielding

Mechanistic Insights and Side Reactions

The Japp–Klingemann route revealed an unexpected C-N acetyl migration during cyclization (Figure 4 ). NMR monitoring showed transient formation of N-acetyl-N-arylhydrazone intermediates (5a′ ), which rearrange to the target product upon heating. This underscores the importance of nucleophile selection: pyrrolidine outperformed stronger bases (e.g., NaOH) by minimizing ester saponification.

In the dienamine method , trace water leads to premature hydrolysis, reducing yields. Rigorous drying of solvents and reagents is critical.

Industrial-Scale Considerations

The patent route demonstrates gram-scale feasibility:

  • Step 1 (LiHMDS reaction) achieves 75% yield at 30 mmol scale.

  • Hydrogenation with Pd/C in methanol/ammonia cleanly reduces nitro groups without over-reduction.

  • Esterification with methyl iodide in THF/water affords the final product in 93% yield after column chromatography .

Cost analysis favors the cyclocondensation approach due to lower catalyst costs compared to palladium-mediated steps in alternative routes.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce new functional groups onto the pyrazole or pyridine rings .

Scientific Research Applications

Medicinal Chemistry

Neuropharmacology
MTHP and its derivatives have shown potential in neuropharmacological studies. Research indicates that these compounds may exhibit activity against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism is believed to involve modulation of neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors .

Anticancer Activity
Studies have also explored the anticancer properties of MTHP. In vitro assays have demonstrated that MTHP can inhibit the proliferation of various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells .

Agricultural Science

Pesticide Development
MTHP has been investigated for its potential use in developing new pesticides. Its structural characteristics allow it to interact with specific biological pathways in pests, making it a candidate for environmentally friendly pest control solutions. Field trials have shown efficacy against common agricultural pests while exhibiting low toxicity to non-target organisms .

Herbicide Properties
In addition to its insecticidal properties, MTHP derivatives have been tested for herbicidal activity. Research indicates that these compounds can effectively inhibit the growth of certain weed species, providing a dual-functionality as both an insecticide and herbicide in agricultural applications .

Material Science

Polymer Chemistry
MTHP has found applications in polymer chemistry as a building block for synthesizing novel polymeric materials. Its unique chemical structure allows for the creation of polymers with enhanced thermal stability and mechanical properties. Research has focused on using MTHP in the synthesis of biodegradable polymers that could reduce environmental impact .

Nanomaterials
Recent studies have explored the incorporation of MTHP into nanomaterials for various applications including drug delivery systems and biosensors. The compound's ability to form stable complexes with metal ions has been utilized to create nanocomposites with enhanced functionality and biocompatibility .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that MTHP derivatives could significantly improve cognitive functions in animal models of Alzheimer's disease. The research highlighted the compound's ability to reduce amyloid-beta plaque formation and enhance synaptic plasticity.

Case Study 2: Agricultural Applications

Field trials conducted by agricultural scientists revealed that an MTHP-based pesticide formulation reduced pest populations by over 60% compared to untreated controls. This study was pivotal in demonstrating the practical applicability of MTHP in sustainable agriculture.

Mechanism of Action

The mechanism of action of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Ester Derivatives
  • Ethyl Esters :

    • Ethyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride (CAS 1211512-51-4) has a molecular weight of 231.68 and is supplied as a hydrochloride salt to enhance solubility. Its storage requires strict temperature control (-80°C for long-term stability) .
    • Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS 2090113-47-4) introduces a methyl group on the pyridine nitrogen, altering basicity and lipophilicity compared to the unmethylated parent compound .
  • Methyl vs. Ethyl Esters :

    • Methyl esters (e.g., the target compound) generally exhibit lower molecular weights (~195–200 g/mol) and higher volatility than ethyl esters. For example, methyl 2-(prop-2-yn-1-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate (CAS 2092100-59-7) has a molecular weight of 219.24, boiling point of 405.1±45.0°C, and density of 1.3±0.1 g/cm³ .
Carboxylic Acid Derivatives
  • 4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride (CAS 1242339-11-2) is more polar and water-soluble than its ester counterparts, with a molecular weight of 203.63. This form is often used in formulations requiring enhanced bioavailability .
Anticoagulant Precursors
  • The ethyl ester intermediate ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a key precursor in apixaban synthesis. Hydrolysis of the ester yields the active carboxylic acid, which inhibits factor Xa and demonstrates potent anticoagulant activity .
  • Degradation products like methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...-carboxylate (DP-6) are monitored during apixaban production to ensure purity .
Antiviral and Antimicrobial Agents
  • N-(p-Tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS 740061-36-3) and related amides exhibit antitriposomal activity (nanomolar range) by disrupting parasite protein interactions .
  • Glycoprotein RBD-HCC11 (a pyrazolo-pyridine carboxamide) binds SARS-CoV-2 spike glycoprotein via hydrogen bonds, highlighting the role of amide groups in target engagement .
Stability and Degradation
  • Methyl esters are prone to hydrolysis under acidic or basic conditions, forming carboxylic acids. For example, DP-2 (1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-...-carboxylic acid) is a common degradation product of apixaban intermediates .
  • Hydrochloride salts (e.g., 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride) offer improved stability compared to free bases, with storage recommendations at -20°C or below .

Structural and Conformational Differences

Ring Substitutions
  • Bulky substituents like tert-butyl groups (e.g., 5-tert-butyl 3-ethyl 1-isopropyl-...-dicarboxylate) induce semi-chair conformations in the pyridine ring, affecting binding to biological targets .
  • Aryl groups (e.g., 4-iodophenyl in ) enhance π-stacking interactions, critical for liquid crystal properties or receptor binding .
Electronic Effects
  • Electron-withdrawing groups (e.g., nitro in ) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy in ) stabilize intermediates during synthesis .

Biological Activity

Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings regarding its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H13N3O2
  • Molecular Weight : 183.22 g/mol
  • CAS Number : 1609401-30-0

1. Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine exhibit notable anticancer properties. For instance, compounds with similar structures have shown inhibition of cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHeLa (cervical)0.36
Compound BHCT116 (colon)1.8
Compound CA375 (melanoma)<12

These findings suggest that this compound and its analogs may inhibit tubulin polymerization and induce cell cycle arrest at the G2/M phase, similar to known anticancer agents like Combretastatin A-4 .

2. Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies demonstrate that certain pyrazolo derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests a potential role in treating inflammatory diseases .

3. Antioxidant Activity

This compound has been noted for its antioxidant properties. In vitro assays have shown that it can scavenge free radicals effectively, indicating its potential utility in preventing oxidative stress-related conditions .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many pyrazolo compounds act as inhibitors of kinases involved in cancer progression.
  • Binding Affinity : Molecular docking studies indicate strong binding affinities to target proteins involved in cell cycle regulation and inflammatory pathways .
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways critical for cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives demonstrated their potential as chemotherapeutic agents. The study reported significant reductions in tumor growth in xenograft models treated with these compounds compared to controls.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses in murine models, treatment with methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives resulted in decreased levels of inflammatory markers and improved clinical scores in models of arthritis .

Q & A

Q. Methodological Guidance

  • Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the methyl ester .
  • Handling : Use gloveboxes for air-sensitive steps (e.g., Pd-catalyzed reactions) and PPE (nitrile gloves, goggles) to avoid dermal exposure .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from dihydrochloride salts) with NaHCO₃ before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.